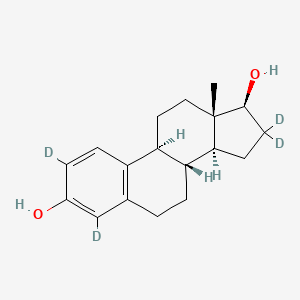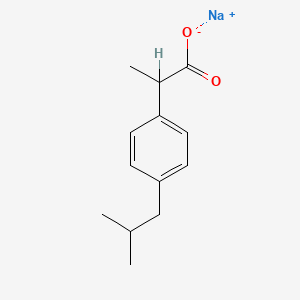
7-羟基丙氯丙嗪-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy Prochlorperazine-d8 is an isotope labelled metabolite of Prochlorperazine . Prochlorperazine is a dopamine (D2) receptor antagonist belonging to the phenothiazine class of antipsychotic agents that are used for the antiemetic treatment of nausea and vertigo .
Molecular Structure Analysis
The molecular formula of 7-Hydroxy Prochlorperazine-d8 is C20H16ClN3OSD8 . This indicates that it contains eight deuterium atoms in place of hydrogen atoms .科学研究应用
体外和体内特性
7-羟基丙氯丙嗪-d8作为丙氯丙嗪的衍生物,与该药物的性质和应用相关。丙氯丙嗪是一种多巴胺D2受体拮抗剂,已被研究其在不同制剂中的稳定性和药代动力学特性,如口服崩解膜。这些膜表现出优异的稳定性和快速崩解,暗示其在控制由抗癌药物或阿片类药物引起的呕吐中的潜在用途 (Nishimura et al., 2009)。
合成和研究应用
像this compound这样的氘标记同位素的合成有助于研究,作为药理学研究中定量分析的内部标准。合成过程涉及与不同中间体的反应,导致高纯度的标记化合物,促进了非同位素形式的进一步研究 (Vohra et al., 2015)。
代谢和药理遗传学
关于丙氯丙嗪的代谢研究涉及其转化为亚砜、7-羟基化合物和N-去甲基化合物,研究了细胞色素P450基因型对这些代谢物在血浆中的分布的影响。这类研究为了解药物的抗恶心效果以及癌症患者中催乳素升高等副作用提供了见解 (Tashiro et al., 2018)。
颊黏膜和口服给药
通过不同给药途径,包括颊黏膜和口服,研究丙氯丙嗪的生物利用度揭示了其代谢和疗效的见解。通过这些研究发现新代谢物如丙氯丙嗪7-羟基化合物,有助于理解该药物在预防恶心和呕吐中的治疗作用 (Finn et al., 2005)。
作用机制
Target of Action
7-Hydroxy Prochlorperazine-d8 is a deuterated analog of 7-Hydroxy Prochlorperazine
Mode of Action
As a deuterated analog of 7-Hydroxy Prochlorperazine, it may interact with its targets in a similar manner to its parent compound . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
7-Hydroxy Prochlorperazine-d8 is used in research studies to investigate the metabolism and pharmacokinetics of Prochlorperazine . The incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules is largely used as tracers for quantitation during the drug development process . The deuterated analog is produced by the selective deuteration of Prochlorperazine using deuterium gas . The impact of deuteration on the pharmacokinetics of pharmaceuticals has been studied .
Action Environment
It is known that the compound is stable under normal conditions and can be stored at room temperature . It is soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) .
安全和危害
生化分析
Biochemical Properties
7-Hydroxy Prochlorperazine-d8 plays a significant role in biochemical reactions as a labeled metabolite of Prochlorperazine. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are responsible for its metabolism. The compound is metabolized to sulphoxide, 7-hydroxylate, and N-desmethylate by cytochrome P450s . These interactions are crucial for understanding the metabolic pathways and pharmacokinetics of Prochlorperazine and its derivatives.
Cellular Effects
7-Hydroxy Prochlorperazine-d8 influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. As a dopamine D2 receptor antagonist, it can modulate dopamine signaling pathways, which are essential for numerous cellular functions. The compound’s impact on gene expression and cellular metabolism is significant for understanding its pharmacological effects and potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of 7-Hydroxy Prochlorperazine-d8 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a dopamine D2 receptor antagonist, it binds to dopamine receptors, inhibiting their activity. This inhibition affects downstream signaling pathways, leading to changes in gene expression and cellular responses. The compound’s interactions with cytochrome P450 enzymes also play a crucial role in its metabolism and pharmacokinetics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy Prochlorperazine-d8 can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that stable heavy isotopes like deuterium can affect the pharmacokinetic and metabolic profiles of drugs . Long-term effects on cellular function, observed in both in vitro and in vivo studies, are crucial for understanding the compound’s potential therapeutic applications and safety profiles.
Dosage Effects in Animal Models
The effects of 7-Hydroxy Prochlorperazine-d8 vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the dosage of Prochlorperazine and its derivatives can significantly impact their pharmacological effects and safety profiles . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
7-Hydroxy Prochlorperazine-d8 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These pathways include the metabolism to sulphoxide, 7-hydroxylate, and N-desmethylate . The compound’s interactions with these enzymes and cofactors are essential for understanding its pharmacokinetics and metabolic profiles. Additionally, the effects on metabolic flux and metabolite levels are crucial for determining the compound’s therapeutic potential and safety.
Transport and Distribution
The transport and distribution of 7-Hydroxy Prochlorperazine-d8 within cells and tissues are essential for understanding its pharmacokinetics and pharmacodynamics. The compound interacts with various transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are crucial for determining the compound’s therapeutic potential and safety profiles.
Subcellular Localization
The subcellular localization of 7-Hydroxy Prochlorperazine-d8 is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for determining the compound’s therapeutic potential and safety profiles.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Hydroxy Prochlorperazine-d8 involves the conversion of Prochlorperazine-d8 to 7-Hydroxy Prochlorperazine-d8 through a series of chemical reactions.", "Starting Materials": [ "Prochlorperazine-d8", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Acetic acid (CH3COOH)", "Sodium acetate (NaOAc)", "Methanol (CH3OH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve Prochlorperazine-d8 in a mixture of methanol and water.", "Step 2: Add sodium hydroxide to the mixture to adjust the pH to 10-11.", "Step 3: Add hydrogen peroxide to the mixture and stir for several hours at room temperature.", "Step 4: Acidify the mixture with acetic acid to pH 4-5.", "Step 5: Add sodium acetate to the mixture and stir for several hours at room temperature.", "Step 6: Filter the mixture and wash the solid with water.", "Step 7: Dry the solid to obtain 7-Hydroxy Prochlorperazine-d8." ] } | |
CAS 编号 |
1246819-57-7 |
分子式 |
C20H16ClN3OSD8 |
分子量 |
397.99 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
52172-19-7 (unlabelled) |
同义词 |
8-Chloro-10-[3-(4-methyl-1-piperazinyl-d8)propyl]-10H-phenothiazin-3-ol |
标签 |
Prochlorperazine Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)

